
Oxcarbazepine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxcarbazepine-13C6 is a stable-labeled internal standard used in various scientific applications. It is a derivative of oxcarbazepine, which is an anticonvulsant medication primarily used to treat epilepsy and mood disorders . The compound is labeled with carbon-13 isotopes, making it useful in isotope dilution methods for quantitation by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine-13C6 involves the incorporation of carbon-13 isotopes into the oxcarbazepine molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the oxcarbazepine structure with carbon-13 isotopes. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using specialized equipment and techniques to ensure the incorporation of carbon-13 isotopes. The process is carefully controlled to maintain the purity and stability of the compound. The final product is often provided as a solution in acetonitrile, packaged in ampules for ease of use in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Oxcarbazepine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include 10,11-dihydro-10-hydroxycarbamazepine and other derivatives that retain the carbon-13 isotopic labeling .
Scientific Research Applications
Oxcarbazepine-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
Oxcarbazepine-13C6 exerts its effects by blocking voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions prevent the spread of seizures and are believed to be the primary mechanism by which oxcarbazepine and its derivatives exert their anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: An older anticonvulsant with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: A newer compound with a higher selectivity for the inactivated state of voltage-gated sodium channels.
Uniqueness
Oxcarbazepine-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications requiring precise quantitation. Its incorporation of carbon-13 isotopes allows for accurate measurement and monitoring in various scientific and industrial settings .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1+1,3+1,5+1,7+1,10+1,12+1 |
InChI Key |
CTRLABGOLIVAIY-DTUITLBKSA-N |
Isomeric SMILES |
C1C(=O)C2=CC=CC=C2N([13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


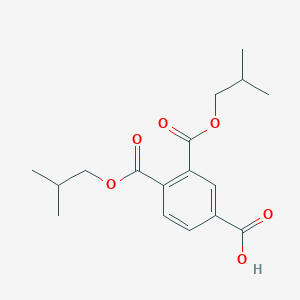
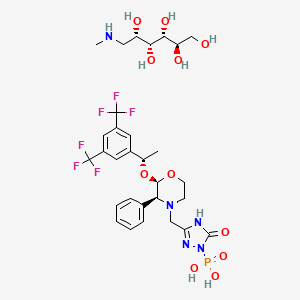
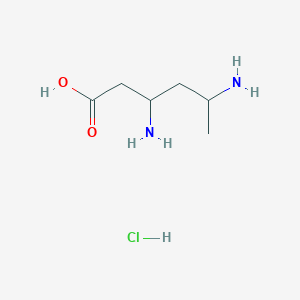
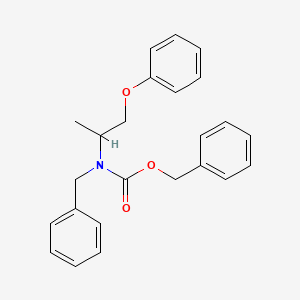
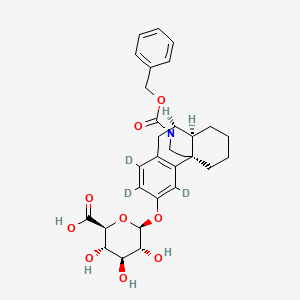

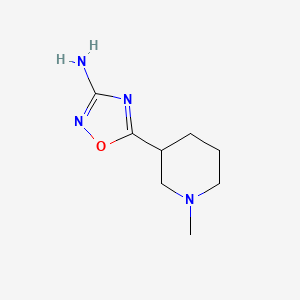

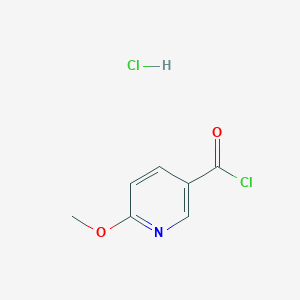

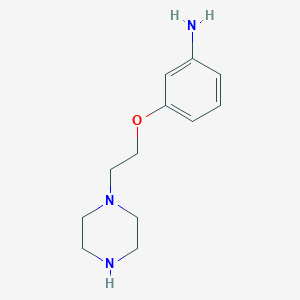
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
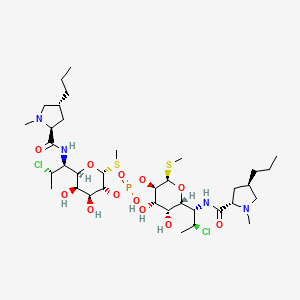
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
